molecular formula C20H21NO B4911082 2-(2-methoxyphenyl)-N-(naphthalen-2-ylmethyl)ethanamine

2-(2-methoxyphenyl)-N-(naphthalen-2-ylmethyl)ethanamine

Cat. No.: B4911082
M. Wt: 291.4 g/mol
InChI Key: REJRJJXFQUDVIB-UHFFFAOYSA-N
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Description

2-(2-methoxyphenyl)-N-(naphthalen-2-ylmethyl)ethanamine is an organic compound that features a methoxyphenyl group and a naphthalen-2-ylmethyl group attached to an ethanamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methoxyphenyl)-N-(naphthalen-2-ylmethyl)ethanamine typically involves the reaction of 2-methoxybenzyl chloride with naphthalen-2-ylmethylamine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-methoxyphenyl)-N-(naphthalen-2-ylmethyl)ethanamine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The aromatic rings can undergo reduction reactions under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methoxy group or the ethanamine backbone.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

    Substitution: Nucleophiles like sodium hydride or lithium aluminum hydride can be employed.

Major Products Formed

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of reduced aromatic rings.

    Substitution: Formation of substituted ethanamine derivatives.

Scientific Research Applications

2-(2-methoxyphenyl)-N-(naphthalen-2-ylmethyl)ethanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-methoxyphenyl)-N-(naphthalen-2-ylmethyl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl and naphthalen-2-ylmethyl groups can facilitate binding to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target of interest .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-methoxyphenyl)-N-(naphthalen-2-ylmethyl)ethanamine is unique due to its specific combination of methoxyphenyl and naphthalen-2-ylmethyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-(2-methoxyphenyl)-N-(naphthalen-2-ylmethyl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO/c1-22-20-9-5-4-7-18(20)12-13-21-15-16-10-11-17-6-2-3-8-19(17)14-16/h2-11,14,21H,12-13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REJRJJXFQUDVIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CCNCC2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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